N-[2-{[(2-fluorophenoxy)acetyl]amino}-4-(thiophen-2-yl)-1,3-thiazol-5-yl]furan-2-carboxamide
Description
N-[2-{[(2-fluorophenoxy)acetyl]amino}-4-(thiophen-2-yl)-1,3-thiazol-5-yl]furan-2-carboxamide is a structurally complex organic compound featuring a central thiazole ring substituted with a thiophen-2-yl group at position 4 and a furan-2-carboxamide moiety at position 3. The molecule is further modified at position 2 of the thiazole core with a 2-fluorophenoxy acetyl group, which introduces fluorine-mediated electronic effects and enhanced binding affinity .
Properties
Molecular Formula |
C20H14FN3O4S2 |
|---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
N-[2-[[2-(2-fluorophenoxy)acetyl]amino]-4-thiophen-2-yl-1,3-thiazol-5-yl]furan-2-carboxamide |
InChI |
InChI=1S/C20H14FN3O4S2/c21-12-5-1-2-6-13(12)28-11-16(25)22-20-23-17(15-8-4-10-29-15)19(30-20)24-18(26)14-7-3-9-27-14/h1-10H,11H2,(H,24,26)(H,22,23,25) |
InChI Key |
NWXBETBZRGAEBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NC2=NC(=C(S2)NC(=O)C3=CC=CO3)C4=CC=CS4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-{[(2-fluorophenoxy)acetyl]amino}-4-(thiophen-2-yl)-1,3-thiazol-5-yl]furan-2-carboxamide typically involves multiple steps:
Formation of the thiazole ring: This can be achieved through the condensation of a thiourea derivative with a haloketone.
Introduction of the fluorophenoxy group: This step involves the nucleophilic substitution of a fluorophenol with an appropriate acyl chloride.
Coupling of the furan ring: The furan ring can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated furan under palladium catalysis.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated synthesis and purification systems would also be essential to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and furan rings.
Reduction: Reduction reactions can occur at the carbonyl groups present in the structure.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.
Major Products
Oxidation: Products may include sulfoxides and sulfones.
Reduction: Alcohols and amines are common products.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-[2-{[(2-fluorophenoxy)acetyl]amino}-4-(thiophen-2-yl)-1,3-thiazol-5-yl]furan-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its antibacterial and antifungal properties, making it a candidate for new antimicrobial agents.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: It can be used in the development of new materials with specific electronic properties due to the presence of heterocyclic rings.
Mechanism of Action
The mechanism of action of N-[2-{[(2-fluorophenoxy)acetyl]amino}-4-(thiophen-2-yl)-1,3-thiazol-5-yl]furan-2-carboxamide involves its interaction with bacterial cell membranes and enzymes. The compound disrupts the integrity of the cell membrane and inhibits key enzymes involved in bacterial metabolism, leading to cell death .
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and chemical properties of N-[2-{[(2-fluorophenoxy)acetyl]amino}-4-(thiophen-2-yl)-1,3-thiazol-5-yl]furan-2-carboxamide can be contextualized through comparisons with structurally related compounds. Below is a detailed analysis:
Table 1: Structural and Functional Comparison of Similar Compounds
Key Findings from Comparative Analysis:
Role of Fluorinated Groups: The 2-fluorophenoxy acetyl group in the target compound enhances binding affinity to molecular targets (e.g., kinases or microbial enzymes) compared to non-fluorinated analogs, as seen in and .
Thiazole vs. Thiadiazole/Isoxazole : Thiazole-based compounds (e.g., the target) generally exhibit better metabolic stability than thiadiazole derivatives but may sacrifice some reactivity .
Thiophene Substitution : The thiophen-2-yl group at C4 contributes to π-π stacking interactions in biological systems, a feature absent in simpler furan- or phenyl-substituted analogs () .
Mechanistic and Pharmacological Insights
- Anticancer Potential: The fluorophenoxy and thiophene groups may synergistically inhibit tyrosine kinases or DNA topoisomerases, as seen in structurally related thiazole derivatives () .
- Antimicrobial Activity : The thiazole-thiophene core could disrupt bacterial cell wall synthesis, analogous to thiazole-based antimicrobials () .
- Solubility Challenges : Despite its bioactivity, the compound’s high logP (predicted) due to aromatic and fluorinated groups may limit aqueous solubility, a common issue in similar molecules () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
